Desmethyltamoxifen is a major active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is formed through the N-demethylation of tamoxifen, primarily catalyzed by cytochrome P450 enzymes 3A4 and 3A5. [, ] Desmethyltamoxifen exhibits antiestrogenic activity by competing with estrogen for binding to estrogen receptors. [, ] This metabolite plays a significant role in the overall pharmacological activity of tamoxifen and is further metabolized, mainly by CYP2D6, to endoxifen, another key active metabolite of tamoxifen. [, ]
N-Desmethyltamoxifen is a significant metabolite of tamoxifen, a selective estrogen receptor modulator widely used in the treatment of breast cancer. This compound plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of tamoxifen therapy, as well as its therapeutic efficacy and potential side effects. N-Desmethyltamoxifen is classified under the category of organic compounds and specifically falls within the group of phenolic compounds due to its structural characteristics.
The synthesis of N-Desmethyltamoxifen typically involves the demethylation of tamoxifen. Various methods can be employed for this process, with one common approach being the use of boron tribromide in an anhydrous solvent such as dichloromethane at low temperatures. This method allows for effective demethylation under controlled conditions, optimizing yield and purity. In industrial settings, large-scale demethylation processes are utilized, often incorporating multiple purification steps like recrystallization and chromatography to achieve high-quality product standards.
N-Desmethyltamoxifen undergoes various chemical reactions, which include:
The mechanism of action for N-Desmethyltamoxifen involves its interaction with estrogen receptors. As a metabolite of tamoxifen, it retains the ability to bind to these receptors, thereby modulating estrogenic activity within target tissues. This modulation can lead to both therapeutic effects in combating estrogen-dependent tumors and potential side effects associated with altered hormonal signaling .
Research has shown that N-Desmethyltamoxifen can inhibit ceramide glycosylation and hydrolysis, impacting sphingolipid metabolism and cellular processes related to apoptosis and cell viability .
N-Desmethyltamoxifen exhibits several notable physical and chemical properties:
These properties are critical for its applications in both laboratory research and clinical settings.
N-Desmethyltamoxifen has several scientific applications:
N-Desmethyltamoxifen (ND-Tam) is the predominant circulating metabolite of tamoxifen, formed primarily via hepatic cytochrome P450 (CYP) 3A4/5-mediated N-demethylation [1] [5] [10]. This biotransformation is quantitatively significant, with ND-Tam achieving plasma concentrations 2–3 times higher than the parent drug during chronic therapy due to its extended elimination half-life (~14 days vs. tamoxifen’s 5–7 days) [6] [10]. Despite its abundance, ND-Tam exhibits weaker antiestrogenic activity compared to tamoxifen itself, with approximately 1/6th the binding affinity for the estrogen receptor alpha (ERα) [1] [8]. Its primary pharmacological significance lies as the obligate precursor for the generation of endoxifen (4-hydroxy-N-desmethyltamoxifen), a metabolite with 30–100 times greater potency than tamoxifen in suppressing estrogen-dependent breast cancer cell proliferation [4] [8].
Table 1: Key Pharmacokinetic Parameters of Tamoxifen and N-Desmethyltamoxifen
Parameter | Tamoxifen | N-Desmethyltamoxifen | Source |
---|---|---|---|
Formation Pathway | Parent drug | CYP3A4/5-mediated N-demethylation of Tamoxifen | [5] [10] |
Peak Plasma Concentration (Cmax)* | 40 ng/mL | 90-110 ng/mL | [1] [6] |
Steady-State Concentration (Css)* | 120 ng/mL | 336 ng/mL | [6] [10] |
Elimination Half-life (t₁/₂) | 5-7 days | 14 days | [1] [6] |
Relative ERα Binding Affinity | 1x | ~0.16x | [1] [8] |
*Following chronic oral administration of 20 mg/day tamoxifen [6] [10].
The metabolic fate of ND-Tam involves two critical pathways:
ND-Tam’s role extends beyond being a metabolic intermediate. It contributes to the overall antiestrogenic burden in breast tissue due to its persistence and significant plasma levels [1] [6]. Furthermore, its long half-life underpins the rationale for extended tamoxifen therapy durations (up to 10 years), as drug and metabolite accumulation ensures sustained target engagement [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7